molecular formula C10H12Br2 B1272253 1,4-Bis(2-bromoethyl)benzene CAS No. 4542-72-7

1,4-Bis(2-bromoethyl)benzene

Cat. No. B1272253
CAS RN: 4542-72-7
M. Wt: 292.01 g/mol
InChI Key: KLVPRNNDJXCLKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through a cobalt-catalyzed Diels-Alder cycloaddition. This method could potentially be adapted for the synthesis of 1,4-bis(2-bromoethyl)benzene by choosing appropriate starting materials and reaction conditions. Similarly, paper discusses the preparation of 1-bromo-3,5-bis(trifluoromethyl)benzene, which, while not the same, shares the bromo-substituent feature with 1,4-bis(2-bromoethyl)benzene.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. Paper uses density functional theory (DFT) calculations to compare the experimental data with the calculated molecular geometry and vibrational frequencies. Such computational methods could be applied to 1,4-bis(2-bromoethyl)benzene to predict its structure and properties.

Chemical Reactions Analysis

Brominated benzene derivatives are versatile in chemical reactions. For example, the bromo derivative from paper undergoes Suzuki reactions, which are cross-coupling reactions that could be relevant for further functionalization of 1,4-bis(2-bromoethyl)benzene. Paper explores the solid-state interactions of dibromo benzene derivatives, which could inform the understanding of how 1,4-bis(2-bromoethyl)benzene might crystallize or interact in the solid state.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are diverse. Paper models various properties such as dipole moment, polarizability, and hyperpolarizability of a benzene molecule with carboxyl and oxo substituents. These calculations could be indicative of the electronic properties that 1,4-bis(2-bromoethyl)benzene might exhibit. Paper discusses the mesophase behavior of polyethers based on a bis(hydroxyphenyl)ethyl benzene derivative, which could suggest potential liquid-crystalline properties for similar compounds.

Scientific Research Applications

1. Synthesis of Functionalized Benzenes

1,4-Bis(2-bromoethyl)benzene is a versatile starting material in the synthesis of various functionalized benzenes. It has been used in the efficient synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes. These compounds are crucial in forming benzyne precursors, Lewis acid catalysts, and certain luminophores (Reus et al., 2012).

2. Formation of Vinyl Compounds

The compound plays a role in the formation of vinyl derivatives through reactions with bis(tetrazole)phenylenes. This process leads to the formation of various alkyl halide derivatives as well as vinyl derivatives, showcasing its utility in creating complex molecular structures (Fleming et al., 2005).

3. Electrochemical Applications

1,4-Bis(2-bromoethyl)benzene is used in electrochemical studies, particularly in the electro-synthetic reaction of 1,4-hydroquinone with 1,2-bis(bromomethyl)benzene. This process reveals insights into dienophile reactions and offers a green and convergent approach to electro-synthesis (Habibi et al., 2014).

4. Supramolecular Coordination Networks

The chemical has been utilized in the creation of one-dimensional and two-dimensional supramolecular coordination networks. These networks are stabilized by secondary bonding interactions and have higher melting points, indicating their potential in material science applications (Allen et al., 2009).

5. Synthesis of Poly(imino alcohol/quinone) Precursors

1,4-Bis(2-bromoethyl)benzene is essential in the synthesis of poly(imino alcohol/quinone) precursors. These compounds have potential applications in various fields, including material science and chemistry (Run-xiong, 2008).

Safety And Hazards

While specific safety and hazard information for 1,4-Bis(2-bromoethyl)benzene is not available in the search results, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .

properties

IUPAC Name

1,4-bis(2-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVPRNNDJXCLKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372758
Record name 1,4-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-bromoethyl)benzene

CAS RN

4542-72-7
Record name 1,4-bis(2-bromoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CA Allen, VM Cangelosi, LN Zakharov… - Crystal Growth and …, 2009 - ACS Publications
Treatment of 1,4-bis(2-mercaptoethyl)benzene (1) or 1,4-bis(2-bromoethyl)benzene (2) with excess SbCl 3 affords new one-dimensional and two-dimensional supramolecular …
Number of citations: 17 pubs.acs.org
T Otsubo, M Kitasawa, S Misumi - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
A simple synthetic method of [3.3]cyclophanes via dithia[4.4]cyclophanes is presented. The spectra of a variety of cyclophanes were examined and compared to those of [2.2]analogues. …
Number of citations: 65 www.journal.csj.jp
JE Carlson - 1993 - ir.library.oregonstate.edu
The photohydrodebromination of brominated paracyclophanes was studied to help elucidate the possible mechanistic pathways leading to product for bromoarenes in general. Several …
Number of citations: 0 ir.library.oregonstate.edu
SF Nelsen, MN Weaver, JP Telo - The Journal of Physical …, 2007 - ACS Publications
Optical spectra in dimethylformamide are reported for the radical anions of benzoquinone, its tetramethyl and tetrachloro analogues, and tetra-ortho-alkyl derivatives of biphenyl, stilbene…
Number of citations: 18 pubs.acs.org
AR Wartini, J Valenzuela, HA Staab… - European journal of …, 1998 - Wiley Online Library
A range of [nn]paracyclophane radical cations (4 ·+ −12 ·+ ), in which two 2,5‐dimethoxy‐1,4‐phenylene units are connected by alkano bridges of varying length, have been studied by …
A Kunze, S Balalaie, R Gleiter, F Rominger - 2006 - Wiley Online Library
The π‐prismands dealt with in this paper are: 1,8‐diazabicyclo[6.6.6]eicosa‐4,11,17‐triyne (6), 1,8‐diazabicyclo[6.6.5]nonadeca‐4,11‐diyne (7), 1,8‐diazabicyclo[6.6.6]eicosa‐4,11‐…
A Kunze, S Bethke, R Gleiter, F Rominger - Organic Letters, 2000 - ACS Publications
The one-pot syntheses of the new diazabicyclophanes 5−7 are described. The benzene rings incorporated in the bridging chains exhibit rotational motion which is examined by means …
Number of citations: 26 pubs.acs.org
PM Keehn - kerafast.com
The relationships between structure, properties and reactivities of molecules are important for the fundamental understanding of chemical systems and processes. These relationships …
Number of citations: 0 www.kerafast.com

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